molecular formula C12H14Cl2O B1279120 Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- CAS No. 88374-07-6

Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-

Cat. No. B1279120
CAS RN: 88374-07-6
M. Wt: 245.14 g/mol
InChI Key: SBPUYQOPWLYDBB-UHFFFAOYSA-N
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Description

“Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-”, also known as 2-Butyl-2-(2,4-dichlorophenyl)oxirane, is a chemical compound with the molecular formula C12H14Cl2O . It is an impurity of Hexaconazole, a fungicide of the triazole class .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom . The exact mass is 244.04200 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 245.14500 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the search results .

Scientific Research Applications

Synthesis and Applications

  • Synthesis of Phenylalkyloxiranecarboxylic Acid Derivatives : These derivatives, including a compound related to chloroprene, showed significant blood glucose lowering activities in fasted rats, indicating potential therapeutic applications (Eistetter & Wolf, 1982).

  • Reactions with Nucleosides and DNA : Chloroprene metabolites like (1-chloroethenyl)oxirane react with nucleosides and DNA, forming various adducts. This study contributes to understanding the mutagenic potential of chloroprene (Munter et al., 2002).

  • Reactions in Atmospheric Chemistry : The gas-phase reactions of chloroprene-related compounds with NO3, resulting in products like oxiranes, are significant in atmospheric chemistry (Berndt & Böge, 1995).

  • Synthesis of Optically Active Antifungal Azoles : A study demonstrated the synthesis of antifungal azoles from optically active oxiranes, indicating the potential for developing new pharmaceuticals (Tasaka et al., 1993).

  • Polymer Chemistry : Chloroprene-related oxiranes are utilized in polymer chemistry for synthesizing polymers with specific structural and electronic properties (Merlani et al., 2015).

  • Synthesis of Biologically Active Enantiomers : Chloroprene-related compounds have been used in the efficient synthesis of biologically active enantiomers of antifungal agents (Miyauchi & Ohashi, 1995).

Molecular and Biological Studies

  • Gene Mutations and Micronuclei Induction : Certain chloroprene-related oxiranes induce genetic mutations and chromosomal aberrations in mammalian cells, important for understanding their mutagenic potential (Schweikl et al., 2004).

  • Structural and Vibrational Studies : Research into the structure and vibrations of chloroprene-related compounds provides insights into their stability and potential applications in materials science (Vanasundari et al., 2018).

Chemical Reactions and Transformations

  • Oxirane Formation : Studies on the one-pot synthesis of oxiranes, including those related to chloroprene, are crucial in organic synthesis (Sakowicz et al., 2016).

  • Liver Microsomal Transformation : The transformation of ethene to oxirane in rat liver microsomes provides insights into the metabolic pathways and potential toxicity of chloroprene and related compounds (Schmiedel et al., 1983).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the search results. It is recommended to handle this compound with care, avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future directions for this compound are not specified in the search results. Given its association with Hexaconazole, it may be of interest in the field of fungicides and their development .

properties

IUPAC Name

2-butyl-2-(2,4-dichlorophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O/c1-2-3-6-12(8-15-12)10-5-4-9(13)7-11(10)14/h4-5,7H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPUYQOPWLYDBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CO1)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455876
Record name Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-

CAS RN

88374-07-6
Record name Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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